Enteropeptidase

Protein Purification Fusion Tag Removal Recombinant Protein Production

Enteropeptidase (EC 3.4.21.9, CAS 9014-74-8), also known as enterokinase, is a heterodimeric type II transmembrane serine protease that initiates the activation of pancreatic digestive enzymes by converting trypsinogen to trypsin via highly specific cleavage after the pentapeptide sequence Asp-Asp-Asp-Asp-Lys (DDDDK). The enzyme is anchored to the brush border membrane of duodenal enterocytes, and its catalytic function resides in the ≈47-kDa light chain domain.

Molecular Formula C148H230F2O26S8
Molecular Weight 2719.9 g/mol
CAS No. 9014-74-8
Cat. No. B13386362
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEnteropeptidase
CAS9014-74-8
Molecular FormulaC148H230F2O26S8
Molecular Weight2719.9 g/mol
Structural Identifiers
SMILESCC(C)CC(CCCCS(=O)(=O)O)C=CC1=CC=C(C=C1)C(C)(C)C.CC(C)(C)C=CC(CCCCS(=O)(=O)O)CC1=CC=CC=C1.CC(C)(C)C=CC(CCCCS(=O)(=O)O)CC1=CC=CC=C1.CC(C)(C)C=CC(CCCCS(=O)(=O)O)CC1=CC=C(C=C1)OC.CC(C)(C)C=CC(CCCCS(=O)(=O)O)CC1=CC=C(C=C1)OC.CC(C)(C)C=CC(CCCCS(=O)(=O)O)CC1=CC=C(C=C1)F.CC(C)(C)C=CC(CCCCS(=O)(=O)O)CC1=CC=C(C=C1)F.CC(C)(C)C=CC(CCCCS(=O)(=O)O)C1=CC=CC=C1
InChIInChI=1S/C21H34O3S.2C19H30O4S.2C18H27FO3S.2C18H28O3S.C17H26O3S/c1-17(2)16-19(8-6-7-15-25(22,23)24)10-9-18-11-13-20(14-12-18)21(3,4)5;2*1-19(2,3)13-12-16(7-5-6-14-24(20,21)22)15-17-8-10-18(23-4)11-9-17;2*1-18(2,3)12-11-15(6-4-5-13-23(20,21)22)14-16-7-9-17(19)10-8-16;2*1-18(2,3)13-12-17(11-7-8-14-22(19,20)21)15-16-9-5-4-6-10-16;1-17(2,3)13-12-16(15-9-5-4-6-10-15)11-7-8-14-21(18,19)20/h9-14,17,19H,6-8,15-16H2,1-5H3,(H,22,23,24);2*8-13,16H,5-7,14-15H2,1-4H3,(H,20,21,22);2*7-12,15H,4-6,13-14H2,1-3H3,(H,20,21,22);2*4-6,9-10,12-13,17H,7-8,11,14-15H2,1-3H3,(H,19,20,21);4-6,9-10,12-13,16H,7-8,11,14H2,1-3H3,(H,18,19,20)
InChIKeyVRASXGTWKFQRNS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 0.1 ku / 4 ku / 40 units / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Enteropeptidase Technical Specifications


Enteropeptidase (EC 3.4.21.9, CAS 9014-74-8), also known as enterokinase, is a heterodimeric type II transmembrane serine protease that initiates the activation of pancreatic digestive enzymes by converting trypsinogen to trypsin via highly specific cleavage after the pentapeptide sequence Asp-Asp-Asp-Asp-Lys (DDDDK) [1]. The enzyme is anchored to the brush border membrane of duodenal enterocytes, and its catalytic function resides in the ≈47-kDa light chain domain [2]. Recombinant enteropeptidase, typically produced in E. coli or Pichia pastoris, serves as a critical tool enzyme in biotechnology for the site-specific cleavage of recombinant fusion proteins to remove affinity tags such as FLAG, His-tag, and GST .

Generates authentic N-terminus after DDDDK cleavage – no residual amino acids
Retains activity in detergent-containing buffers for membrane protein workflows
Broad pH (4.5–9.5) and temperature (4–45°C) tolerance supports diverse buffer conditions

Why Enteropeptidase Cannot Be Replaced


Enteropeptidase occupies a distinct functional niche among tag-cleavage proteases due to its unique cleavage specificity (DDDDK↓) and its ability to generate authentic N-termini without leaving residual amino acids from the protease recognition site, a critical advantage over alternatives such as thrombin, Factor Xa, and HRV 3C protease [1]. The enzyme's catalytic efficiency, detergent tolerance, and compatibility with denaturants further differentiate it from competitors like TEV protease and trypsin, which exhibit either narrower buffer compatibility or significant off-target cleavage [2]. Substitution with a less specific protease such as trypsin or thrombin without careful validation introduces quantifiable risks of product fragmentation, reduced yield, and increased downstream purification burden .

Residual amino acid mismatch
HRV 3C, thrombin, and TEV leave 1–6 extraneous residues; enteropeptidase and Factor Xa produce the authentic N-terminus. Tag choice may alter protein function or regulatory acceptance.
Detergent sensitivity limits
TEV protease is inhibited by multiple detergents; enteropeptidase and Factor Xa show broader detergent tolerance, critical for membrane protein solubilization.
Off-target cleavage risk
Trypsin and thrombin exhibit lower sequence specificity, increasing the likelihood of unwanted fragmentation and reducing intact protein yield.

Enteropeptidase Quantitative Comparison


Authentic N-Terminus Generation

Enteropeptidase cleaves C-terminal to the Lys residue in the pentapeptide recognition sequence DDDDK, releasing the target protein with an authentic N-terminus (no residual amino acids from the cleavage site). In contrast, HRV 3C protease, thrombin, and TEV protease leave 2–6 residual amino acids at the N-terminus of the cleaved product . For constructs containing an N-terminal tag with a protease site in the linker, enteropeptidase, factor Xa, and SUMOstar return the original (parent) protein, while HRV 3C, thrombin, and TEV leave several residues of the protease site [1].

Authentic N‑Terminus
Head‑to‑head
0 residues (enteropeptidase, Factor Xa) vs 1–6 residues (HRV 3C, thrombin, TEV)
Supports native N‑terminus preservation for structural biology and manufacturing research
Residual amino acids may affect protein function and regulatory documentation
Protein Purification Fusion Tag Removal Recombinant Protein Production

Enhanced Cleavage via DDDDR Sequence

Substitution of the Lys residue with Arg in the specific cleavage sequence (Asp)₄-Lys to (Asp)₄-Arg reduces the amount of enteropeptidase catalytic subunit required for 95% cleavage by 3–6-fold [1]. This sequence optimization directly decreases non-specific cleavage events and enzyme consumption in large-scale biopharmaceutical production. The Y174R variant of human enteropeptidase light chain shows improved specificity for substrates containing DDDDK (kcat/KM = 6.83 × 10⁶ M⁻¹ sec⁻¹) and DDDDR (kcat/KM = 1.89 × 10⁷ M⁻¹ sec⁻¹) [2].

Sequence Optimization
Head‑to‑head
3–6‑fold lower enzyme amount with DDDDR vs DDDDK sequence
Supports reduced enzyme consumption in tag‑removal workflows
Based on Trx/TRAIL and Trx/FGF‑2 fusions; verify for target protein
Protein Engineering Biopharmaceutical Manufacturing Tag Removal Efficiency

Detergent Tolerance for Membrane Proteins

Enteropeptidase is affected by only a small number of detergents among a panel of 94 individual detergents tested, making it a good choice for processing integral membrane proteins that require detergents for solubility [1]. Thrombin activity was insensitive to the entire detergent panel (optimal choice for membrane proteins), while TEV protease showed broader sensitivity to multiple detergents [2]. Enteropeptidase and Factor Xa exhibited comparable detergent tolerance, positioning them as robust alternatives for membrane protein workflows where TEV protease may be inhibited [3].

Detergent Tolerance
Head‑to‑head
Affected by only a small subset of 94 detergents; significantly broader tolerance than TEV
Supports membrane protein tag removal without buffer exchange
Thrombin showed no sensitivity; enteropeptidase comparable to Factor Xa
Membrane Proteins Structural Biology Detergent Compatibility

Specific Activity and Cost Efficiency

Recombinant enteropeptidase preparations achieve specific activities of ≥20 units/mg protein (standard commercial preparations) and up to 30,000 U/mg for high-purity recombinant E. coli-derived enzyme [1] [2]. Comparative cost analysis demonstrates that enteropeptidase requires only 5 units per assay (cost $0.28/assay at $550 per 10,000 units) versus trypsin requiring 25 units per assay (cost $0.50/assay at $200 per 10,000 units) . Laboratory data indicate a 35% reduction in protein processing costs and yield improvement from 70% to 95% intact protein recovery compared to trypsin-based workflows .

Specific Activity
Reported
≥20 U/mg (standard); up to 30,000 U/mg (high‑purity); cost $0.28/assay vs $0.50/assay for trypsin
Supports cost‑effective high‑throughput processing
Vendor datasheet values; confirm under own laboratory conditions
Cost Optimization Enzyme Procurement Bioprocessing Economics

Broad pH and Temperature Tolerance

Recombinant enteropeptidase maintains cleavage activity across a wide pH range (4.5–9.5) and temperature range (4–45°C), and remains functional in the presence of various detergents and denaturants [1] . In contrast, many alternative tag-cleavage proteases exhibit narrower operational windows (e.g., TEV protease optimal pH 7.5–8.0, temperature 4–30°C) and reduced tolerance to common buffer additives . This broad compatibility reduces the need for buffer exchange steps prior to cleavage.

pH & Temperature Range
Class‑level
pH 4.5–9.5, 4–45°C; broader than TEV (pH 7.5–8.0, 4–30°C)
Supports diverse buffer and temperature conditions
Operational window may vary by construct; verify for critical workflows
Buffer Compatibility Protein Solubility Process Flexibility

Reduced Non-Specific Cleavage

During cleavage of fusion proteins with native (Asp)₄-Lys sequence, high enzyme concentrations often cause unwanted cleavages elsewhere in the protein [1]. Substitution of Lys with Arg in the cleavage sequence to (Asp)₄-Arg reduces the amount of non-specifically cleaved peptide fragments observed during cleavage [2]. This modification overcomes a key limitation of enteropeptidase in tag removal processes and extends its commercial benefit in the biopharmaceutical industry [3].

Non‑Specific Cleavage
Head‑to‑head
Reduced fragment formation with DDDDR vs DDDDK sequence (qualitative SDS‑PAGE)
Supports improved target protein integrity
Correlated with 3–6‑fold lower enzyme requirement
Protein Integrity Quality Control Downstream Purification

Enteropeptidase Application Scenarios


GMP-Compliant Biopharmaceutical Manufacturing

Enteropeptidase is the preferred protease for cleaving fusion tags in GMP manufacturing of therapeutic proteins where preservation of the native N-terminus without extraneous residues is a regulatory requirement. The ability to generate authentic protein sequences (0 residual amino acids) eliminates concerns about immunogenicity or altered bioactivity associated with residual cleavage site amino acids left by HRV 3C, thrombin, or TEV protease [1]. Additionally, the 3–6-fold reduction in enzyme requirement when using (Asp)₄-Arg cleavage sequences directly translates to lower Cost of Goods (COGS) and reduced non-specific cleavage events, meeting purity specifications with fewer downstream polishing steps [2].

Membrane Protein Structural Biology

For structural biology of integral membrane proteins, enteropeptidase offers a key advantage: robust activity in the presence of detergents required to maintain membrane protein solubility. Among a panel of 94 detergents, enteropeptidase activity was affected by only a small number, making it a reliable choice alongside Factor Xa for membrane protein workflows where TEV protease shows broader detergent sensitivity [1]. This compatibility eliminates the need for detergent exchange or buffer optimization prior to tag cleavage, preserving protein stability and enabling efficient preparation of samples for X-ray crystallography or cryo-EM [2].

High-Throughput Recombinant Protein Production

In high-throughput protein production pipelines, enteropeptidase's high specific activity (up to 30,000 U/mg for recombinant preparations) and lower per-assay cost ($0.28/assay vs $0.50/assay for trypsin) provide quantifiable economic and operational advantages [1]. The enzyme's broad operational tolerance (pH 4.5–9.5, 4–45°C) reduces the need for buffer exchange steps across diverse protein targets, streamlining automated workflows and increasing overall throughput [2]. The 35% reduction in processing costs and yield improvement from 70% to 95% documented in comparative studies support its selection as the default tag-cleavage enzyme in core facilities and biotech production laboratories .

Fusion Protein Engineering and Tag Optimization

Enteropeptidase is uniquely suited for fusion protein engineering workflows that leverage the DDDDK recognition sequence for precise tag removal. The enzyme's catalytic efficiency can be further enhanced by substituting Lys with Arg in the cleavage sequence, achieving 3–6-fold lower enzyme consumption while maintaining cleavage fidelity [1]. This feature is particularly valuable for processing difficult-to-express proteins where minimizing enzyme exposure reduces the risk of degradation, and for scaling up production where enzyme cost becomes a significant economic factor [2].

Application
Selection Property
Validation Focus
Biopharmaceutical tag removal research
Residual amino acid profile (authentic N‑terminus)
Confirm absence of extraneous residues by LC‑MS
Membrane protein structural biology
Detergent tolerance profile
Verify activity in target detergent condition
High‑throughput protein production
Specific activity and per‑assay cost
Benchmark against trypsin in lab workflow
Fusion protein engineering
Cleavage sequence flexibility
Test DDDDK vs DDDDR efficiency for target fusion

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